molecular formula C18H11F3N2O B12474931 4-{[3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile

4-{[3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No.: B12474931
M. Wt: 328.3 g/mol
InChI Key: RDBWVZPLQYOHSY-UHFFFAOYSA-N
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Description

4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile is a complex organic compound that features a trifluoroacetyl group attached to an indole ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-{[3-(2,2,2-Trifluoroacetyl)indol-1-yl]methyl}benzonitrile exerts its effects involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H11F3N2O

Molecular Weight

328.3 g/mol

IUPAC Name

4-[[3-(2,2,2-trifluoroacetyl)indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)17(24)15-11-23(16-4-2-1-3-14(15)16)10-13-7-5-12(9-22)6-8-13/h1-8,11H,10H2

InChI Key

RDBWVZPLQYOHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)C(F)(F)F

Origin of Product

United States

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